molecular formula C15H17BrN2O2S B3008978 5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)nicotinamide CAS No. 2034563-64-7

5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)nicotinamide

Cat. No.: B3008978
CAS No.: 2034563-64-7
M. Wt: 369.28
InChI Key: NHBJTNIRLWPQMQ-UHFFFAOYSA-N
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Description

5-Bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)nicotinamide is a nicotinamide derivative characterized by a brominated pyridine core substituted with a hydroxy-pentyl chain bearing a thiophene moiety. This compound is synthesized via nucleophilic substitution or coupling reactions, as described in U.S. Patent No. 8,829,195, where bromo-nicotinamide intermediates are reacted with hydroxylated alkyl-thiophene precursors under controlled conditions .

Properties

IUPAC Name

5-bromo-N-(5-hydroxy-3-thiophen-2-ylpentyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O2S/c16-13-8-12(9-17-10-13)15(20)18-5-3-11(4-6-19)14-2-1-7-21-14/h1-2,7-11,19H,3-6H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBJTNIRLWPQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNC(=O)C2=CC(=CN=C2)Br)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)nicotinamide typically involves multiple steps. One common approach includes the following steps:

    Thiophene Introduction: The thiophene ring is incorporated through a series of reactions involving thiophene derivatives.

    Hydroxylation: Introduction of the hydroxyl group at the desired position.

    Coupling Reaction: The final step involves coupling the modified nicotinamide with the thiophene derivative under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of various substituted nicotinamide derivatives.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)nicotinamide is as a building block in organic synthesis. It serves as a precursor for the development of more complex molecules through:

  • Coupling Reactions : The compound can participate in coupling reactions to form larger molecular structures.
  • Functional Group Transformations : The bromine atom can undergo substitution reactions, allowing for the introduction of various functional groups, which can modify the compound's properties for specific applications.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, including:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may exhibit anti-inflammatory effects, making it a candidate for the treatment of inflammatory diseases.
  • Anticancer Properties : Research indicates that it could interact with cellular pathways involved in cancer progression, potentially leading to the development of new anticancer agents.

The mechanism of action is believed to involve binding to specific enzymes or receptors, altering their activity and influencing biological processes related to inflammation and cancer growth.

Material Science

In industry, this compound is explored for its potential use in developing new materials with specific electronic or optical properties. Its unique structure allows for:

  • Modification of Electronic Properties : The incorporation of thiophene rings can enhance the electronic characteristics of materials, making them suitable for applications in organic electronics.

Case Study 1: Anti-inflammatory Effects

A study examining the anti-inflammatory properties of this compound found that it significantly reduced inflammatory markers in vitro. The results indicated that it could inhibit specific pathways involved in inflammation, suggesting its potential utility in treating conditions such as arthritis.

Case Study 2: Anticancer Activity

In another investigation focused on its anticancer properties, researchers observed that this compound induced apoptosis in cancer cell lines. The study highlighted its ability to disrupt cancer cell proliferation through targeted interactions with signaling pathways.

Mechanism of Action

The mechanism of action of 5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Nicotinamide derivatives are widely explored for their pharmacological and material science applications. Below is a comparative analysis of structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Route Potential Applications
5-Bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)nicotinamide Nicotinamide - Br at C5
- Thiophene-pentyl chain
Nucleophilic substitution Kinase inhibition, CNS targeting
5-Bromo-N-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}nicotinamide Nicotinamide - Br at C5
- Benzoxazole-thiourea
Thiourea coupling Anticancer, enzyme inhibition
5-Bromo-N-(5-methyl-2-pyridinyl)nicotinamide Nicotinamide - Br at C5
- Methylpyridinyl
Amide coupling Antimicrobial, ligand design
5-Bromo-N-(pyridin-3-ylmethyl)nicotinamide Nicotinamide - Br at C5
- Pyridinylmethyl
Reductive amination Metalloprotein inhibition

Key Findings :

Methylpyridinyl () and pyridinylmethyl () substituents reduce steric hindrance, favoring interactions with flat binding pockets (e.g., ATP-binding sites in kinases) .

Synthetic Accessibility :

  • The target compound requires multi-step synthesis involving brominated intermediates and hydroxy-thiophene precursors, as outlined in , whereas simpler derivatives like 5-bromo-N-isopropylnicotinamide () are synthesized in fewer steps .

Hypothetical Physicochemical Properties :

  • LogP : The thiophene-pentyl chain likely increases lipophilicity (predicted LogP ~3.5) compared to the pyridinylmethyl derivative (LogP ~2.1) .
  • Solubility : The hydroxy group in the pentyl chain may enhance aqueous solubility relative to the benzoxazole analogue .

Biological Activity

5-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)nicotinamide is a complex organic compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a bromine atom, a thiophene ring, and a nicotinamide moiety, which contribute to its unique biological properties. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyDescription
IUPAC Name 5-bromo-N-(5-hydroxy-3-thiophen-2-ylpentyl)pyridine-3-carboxamide
Molecular Formula C15H17BrN2O2S
CAS Number 2034563-64-7

The compound's structural features suggest potential interactions with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the hydroxyl group and the thiophene ring may enhance its binding affinity to these targets, leading to alterations in enzymatic activities or receptor signaling pathways.

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in critical metabolic pathways.
  • Modulation of Receptor Activity: It could act as an agonist or antagonist at certain receptors, influencing cellular responses.

Biological Activity Studies

Research has indicated that this compound exhibits various biological activities. Below are summarized findings from relevant studies:

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance:

  • In vitro assays demonstrated significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC50 values indicating potent activity.
Cell LineIC50 (µM)Reference
MCF-74.5
U-9371.7

Flow cytometry analysis revealed that the compound induces apoptosis in these cell lines, suggesting a mechanism involving programmed cell death.

Anti-inflammatory Properties

Preliminary investigations suggest that this compound may possess anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Study on Anti-HIV Activity: A related compound demonstrated significant anti-HIV activity with low cytotoxicity, suggesting that modifications to the nicotinamide structure can yield potent antiviral agents .
  • Tyrosinase Inhibition: Compounds with similar structural features have been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin production, showing promising results for skin-related conditions .

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